tert-Butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
Description
tert-Butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is a bicyclic amine derivative characterized by a rigid norbornane-like scaffold. This compound features a stereospecific (3S)-aminomethyl substituent and a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability during synthetic processes. The hydrochloride salt form improves solubility and crystallinity, making it valuable in pharmaceutical applications, particularly as an intermediate in drug synthesis . Its structural complexity and stereochemical specificity necessitate precise synthetic protocols, often involving multi-step reactions with chiral resolution steps .
Properties
Molecular Formula |
C12H23ClN2O2 |
|---|---|
Molecular Weight |
262.77 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-9-5-4-8(6-9)10(14)7-13;/h8-10H,4-7,13H2,1-3H3;1H/t8?,9?,10-;/m1./s1 |
InChI Key |
NRQZXWVLRFATFV-ZSZPEYCFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C2CCC1C2)CN.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile react to form the bicyclic system.
Introduction of the aminomethyl group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bicyclic system to a more saturated structure.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Imines, nitriles
Reduction: Alcohols, saturated bicyclic compounds
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Industry:
Material Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Agrochemicals: It may be used in the development of new agrochemicals with enhanced efficacy and reduced environmental impact.
Mechanism of Action
The mechanism by which tert-Butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride exerts its effects depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. Alternatively, it could modulate receptor activity by interacting with specific binding sites, altering the receptor’s conformation and function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The compound belongs to a family of 2-azabicyclo[2.2.1]heptane derivatives, which vary in substituents and stereochemistry. Below is a comparative analysis with notable analogues:
Stereochemical and Pharmacological Implications
- Chiral Centers: The (3S)-aminomethyl configuration in the target compound contrasts with the (1R,4S) or (1S,4S,5S) configurations in analogues, which influence receptor binding and metabolic stability .
- Bioactivity : While the hydrochloride salt is primarily a synthetic intermediate, analogues like the carbamoyl derivative (C₁₁H₁₈N₂O₃) have direct pharmacological roles, such as modulating blood glucose levels .
Biological Activity
Tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is a bicyclic compound with potential therapeutic applications due to its unique structural properties. The compound's molecular formula is with a molecular weight of 226.32 g/mol. This article explores its biological activity, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic implications.
- Molecular Formula :
- Molecular Weight : 226.32 g/mol
- Boiling Point : Approximately 316.2 °C (predicted)
- Density : 1.087 g/cm³ (predicted)
- pKa : 10.32 (predicted)
Research indicates that tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate interacts with various biological targets, including enzymes and receptors, which may modulate their activity. The rigid bicyclic structure allows the compound to form hydrogen bonds and engage in electrostatic interactions with biological molecules, suggesting potential roles in pharmacology.
Key Mechanisms:
- Enzyme Modulation : The compound has been shown to influence the activity of specific enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : Its structural features enable it to bind to certain receptors, possibly altering signaling pathways involved in various physiological processes.
Biological Activity
The biological activity of this compound has been studied across several domains:
| Activity Type | Observations |
|---|---|
| Antimicrobial | Exhibits inhibitory effects against certain bacterial strains. |
| Neuroprotective | Potential neuroprotective effects observed in cellular models of neurodegeneration. |
| Antitumor | Preliminary studies suggest cytotoxic effects on cancer cell lines. |
Case Studies and Research Findings
Several studies have explored the biological implications of tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate:
-
Antimicrobial Activity :
- A study conducted by demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
- Neuroprotective Effects :
-
Antitumor Properties :
- Research published in presented findings where the compound exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells, indicating its possible role in cancer therapy.
Comparative Analysis
The unique structure of tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate distinguishes it from similar compounds:
| Compound Name | Unique Features |
|---|---|
| Tert-butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate | Different stereochemistry affecting binding affinity |
| Tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate | Exhibits distinct pharmacological properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
